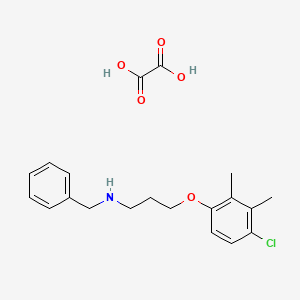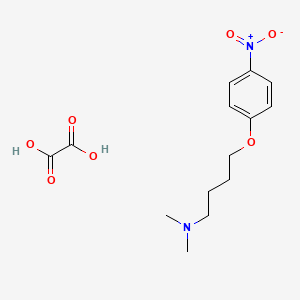
N-benzyl-3-(4-chloro-2,3-dimethylphenoxy)propan-1-amine;oxalic acid
Übersicht
Beschreibung
N-benzyl-3-(4-chloro-2,3-dimethylphenoxy)propan-1-amine;oxalic acid: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a benzyl group attached to a propan-1-amine backbone, with a phenoxy group substituted with chlorine and methyl groups. The presence of oxalic acid further adds to its chemical complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(4-chloro-2,3-dimethylphenoxy)propan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy compound is synthesized through a nucleophilic substitution reaction, where 4-chloro-2,3-dimethylphenol reacts with an appropriate alkylating agent. This intermediate is then subjected to a reductive amination reaction with benzylamine to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-benzyl-3-(4-chloro-2,3-dimethylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, where the chlorine and methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens, nitrating agents, acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine forms.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(4-chloro-2,3-dimethylphenoxy)propan-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-benzyl-3-(4-chloro-2,3-dimethylphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-benzyl-2,3-dichloromaleimide
- N-benzyl-3-(4-chloro-2,3-dimethylphenoxy)propan-1-amine hydrochloride
- N-benzyl-3-(4-chloro-2,3-dimethylphenoxy)propan-1-amine acetate
Comparison: N-benzyl-3-(4-chloro-2,3-dimethylphenoxy)propan-1-amine stands out due to its unique combination of a benzyl group, phenoxy group, and oxalic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its uniqueness.
Eigenschaften
IUPAC Name |
N-benzyl-3-(4-chloro-2,3-dimethylphenoxy)propan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.C2H2O4/c1-14-15(2)18(10-9-17(14)19)21-12-6-11-20-13-16-7-4-3-5-8-16;3-1(4)2(5)6/h3-5,7-10,20H,6,11-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGYNWLLEKVYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4041134.png)
![(4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4041135.png)
![ETHYL 4-({[2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)BENZOATE](/img/structure/B4041144.png)
![[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate](/img/structure/B4041160.png)
![N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-2-amine](/img/structure/B4041164.png)
![3-Methyl-1-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4041179.png)
![4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041193.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine](/img/structure/B4041200.png)

![3-Methyl-1-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4041203.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(5-isopropylisoxazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B4041216.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide](/img/structure/B4041224.png)
![3-{[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4041229.png)
